molecular formula C20H16ClFN4OS B2479823 2-chloro-6-fluoro-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzamide CAS No. 946252-12-6

2-chloro-6-fluoro-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzamide

Cat. No.: B2479823
CAS No.: 946252-12-6
M. Wt: 414.88
InChI Key: IIZHZOBBBXHLFS-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzamide is a complex organic compound that features a unique combination of functional groups, including a chloro-fluoro substituted benzamide, a triazolo-thiazole moiety, and a methylphenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzamide typically involves multiple steps, starting from commercially available precursors. One common approach involves the formation of the triazolo[3,2-b][1,3]thiazole core, followed by the introduction of the chloro and fluoro substituents on the benzamide ring. The final step involves the coupling of the triazolo-thiazole moiety with the substituted benzamide under appropriate reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and can lead to more efficient production processes. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be incorporated to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluoro-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the benzamide ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the triazolo-thiazole moiety.

    Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted benzamides, while oxidation and reduction can modify the triazolo-thiazole moiety.

Scientific Research Applications

2-chloro-6-fluoro-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and potential biological activities.

    Biological Research: It can be used as a tool compound to study various biological pathways and mechanisms.

    Chemical Biology: The compound can be used in chemical biology to probe the function of specific proteins or enzymes.

    Industrial Applications: It may have applications in the development of new materials or as a precursor for more complex chemical entities.

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolo-thiazole moiety is known to interact with various biological targets, potentially inhibiting or modulating their activity. The chloro and fluoro substituents on the benzamide ring can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-6-fluorobenzamide: A simpler analog with similar substituents on the benzamide ring.

    2-methylphenyl-1,2,4-triazole: A compound with a similar triazole moiety but lacking the thiazole ring.

    6-chloro-2-fluoro-N-(2-phenylethyl)benzamide: A compound with similar substituents but different overall structure.

Uniqueness

2-chloro-6-fluoro-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both chloro and fluoro substituents, along with the triazolo-thiazole moiety, makes it a versatile compound for various applications in scientific research.

Properties

IUPAC Name

2-chloro-6-fluoro-N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClFN4OS/c1-12-5-2-3-6-14(12)18-24-20-26(25-18)13(11-28-20)9-10-23-19(27)17-15(21)7-4-8-16(17)22/h2-8,11H,9-10H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIZHZOBBBXHLFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN3C(=CSC3=N2)CCNC(=O)C4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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